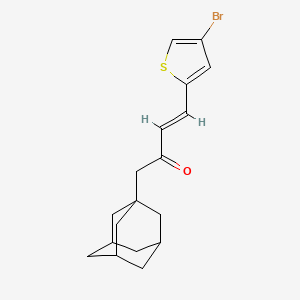
1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one
描述
1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one, also known as ABR-215062, is a novel synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of adamantyl-substituted chalcones, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The mechanism of action of 1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one involves the inhibition of the activity of the enzyme IKKβ. This enzyme is a key mediator of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer progression. 1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one binds to the active site of IKKβ and prevents its activation, leading to the inhibition of NF-κB signaling. This results in the downregulation of pro-inflammatory and pro-cancer genes, leading to the anti-inflammatory and anti-cancer effects of 1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one has been shown to possess potent anti-inflammatory and anti-cancer effects in preclinical studies. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the infiltration of immune cells into inflamed tissues. 1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, leading to the inhibition of tumor growth. Additionally, 1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one has been shown to possess anti-microbial activity against various bacterial and fungal pathogens, suggesting its potential use as an antimicrobial agent.
实验室实验的优点和局限性
1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one has several advantages for lab experiments, including its high potency and selectivity for IKKβ inhibition, its well-characterized mechanism of action, and its potential for use in various disease models. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects. These limitations should be taken into consideration when designing experiments using 1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one.
未来方向
There are several potential future directions for research on 1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one. One area of interest is the development of novel formulations or delivery systems to improve its solubility and bioavailability. Another area of interest is the exploration of its potential use in combination with other anti-inflammatory or anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate its potential use in other disease models, such as infectious diseases and autoimmune disorders.
科学研究应用
1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one has been shown to possess potent anti-inflammatory and anti-cancer properties in preclinical studies. It has been demonstrated to inhibit the activity of the enzyme IKKβ, which is a key mediator of inflammation and cancer progression. 1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 1-(1-adamantyl)-4-(4-bromo-2-thienyl)-3-buten-2-one has been shown to possess anti-microbial activity against various bacterial and fungal pathogens.
属性
IUPAC Name |
(E)-1-(1-adamantyl)-4-(4-bromothiophen-2-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrOS/c19-15-6-17(21-11-15)2-1-16(20)10-18-7-12-3-13(8-18)5-14(4-12)9-18/h1-2,6,11-14H,3-5,7-10H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSGLYVKONRJLE-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)C=CC4=CC(=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)/C=C/C4=CC(=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-4-fluorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4759210.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4759220.png)


![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(methylthio)-1-propanamine](/img/structure/B4759247.png)
![N-(4-ethoxyphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4759258.png)
![3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-N-(5-chloro-2-methoxyphenyl)-2-cyanoacrylamide](/img/structure/B4759269.png)
![3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4759273.png)
![1-benzyl-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4759287.png)
![ethyl 2-({[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4759297.png)
![2-(2,5-dimethylphenoxy)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4759303.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4759305.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4759310.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4759319.png)